molecular formula C15H16O4 B1331855 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 21861-39-2

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1331855
CAS No.: 21861-39-2
M. Wt: 260.28 g/mol
InChI Key: VCYLCTDXRMSZBE-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one reveals a complex molecular architecture characterized by the fusion of aromatic and aliphatic structural elements. The coumarin core system exhibits essential planarity, consistent with related chromen-2-one derivatives where the coumarin ring demonstrates minimal deviation from planarity with root mean square deviations typically ranging from 0.008 to 0.045 Angstroms. The molecular geometry displays characteristic features of substituted coumarins, where the benzopyran ring system maintains its aromatic character while accommodating the steric demands of the multiple methyl substituents.

The 2-oxopropoxy substituent at the 7-position introduces conformational flexibility to the otherwise rigid coumarin framework. Similar compounds in the literature demonstrate that alkoxy substituents typically adopt conformations that minimize steric interactions with the aromatic system. The ketone functionality within the propoxy chain creates additional electrostatic interactions that influence the overall molecular conformation and crystal packing behavior.

Intermolecular interactions in the crystal lattice are dominated by weak hydrogen bonding networks and van der Waals forces. Studies on related coumarin derivatives indicate that molecules organize into sheet-like arrangements through carbon-hydrogen to oxygen hydrogen bonds, with typical centroid-to-centroid distances ranging from 3.57 to 3.75 Angstroms for π-π stacking interactions. The methyl substituents at positions 3, 4, and 8 of the chromen ring create a sterically hindered environment that influences both the crystal packing efficiency and the accessibility of the lactone carbonyl for intermolecular interactions.

The dihedral angles between the coumarin plane and the substituent groups provide insight into the molecular flexibility. Electron delocalization effects, particularly evident in the short carbon-carbon bridging bonds characteristic of coumarin systems, contribute to the overall stability of the molecular conformation. The asymmetric oxygen-carbon-oxygen bond angles within the lactone ring, typically exhibiting values around 116° and 126°, reflect the electronic distribution within the heterocyclic system.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various carbon and hydrogen atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the aromatic protons, methyl substituents, and the oxopropoxy side chain.

The aromatic region typically displays signals corresponding to the benzene ring protons, with chemical shifts influenced by the electron-withdrawing effect of the lactone carbonyl and the electron-donating properties of the methyl substituents. The three methyl groups attached to the chromen ring system exhibit distinct chemical shifts reflecting their different electronic environments. The 2-oxopropoxy substituent contributes additional complexity to the spectrum, with the methylene protons adjacent to the ether oxygen appearing as a characteristic singlet around 4.5 to 5.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbons of both the lactone and ketone functionalities appear in the characteristic downfield region around 160 to 180 parts per million. The aromatic carbons exhibit chemical shifts typical of substituted benzene rings, with variations reflecting the substitution pattern and electronic effects of the attached groups.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The lactone carbonyl stretching vibration appears as a strong absorption band around 1720 to 1745 wavenumbers, consistent with values reported for related coumarin derivatives. The ketone carbonyl within the oxopropoxy substituent contributes an additional carbonyl stretching frequency, typically observed around 1715 to 1730 wavenumbers. Carbon-hydrogen stretching vibrations of the methyl groups appear in the 2900 to 3000 wavenumber region, while aromatic carbon-hydrogen stretching occurs around 3050 to 3100 wavenumbers.

The ultraviolet-visible absorption spectrum of this compound exhibits characteristic features of the coumarin chromophore system. The compound displays absorption maxima in the ultraviolet region, typically around 310 to 330 nanometers, corresponding to π to π* electronic transitions within the aromatic system. The extended conjugation in the coumarin framework results in bathochromic shifts compared to simple benzene derivatives, while the substituent pattern influences the exact position and intensity of these absorption bands.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 260, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the acetyl group (mass 43) from the oxopropoxy substituent and subsequent fragmentations of the coumarin core system, providing structural confirmation through comparison with established fragmentation pathways for related compounds.

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of this compound arises from the inherent stability of the coumarin lactone system combined with the electronic stabilization provided by the aromatic conjugation. The compound exhibits characteristic thermal behavior typical of substituted coumarins, with melting points generally ranging from 140 to 180 degrees Celsius depending on the specific substitution pattern and crystal packing efficiency.

The conformational dynamics of the molecule are primarily governed by the flexibility of the 2-oxopropoxy substituent, while the coumarin core remains relatively rigid due to its aromatic character. Rotation around the carbon-oxygen bond connecting the propoxy chain to the chromen ring system represents the primary conformational degree of freedom. Energy barriers for this rotation are typically low, allowing for facile interconversion between different conformational states at ambient temperatures.

The presence of multiple methyl substituents creates steric interactions that influence the preferred conformations of the molecule. The methyl groups at positions 3 and 4 of the chromen ring are positioned to minimize steric repulsion while maintaining optimal overlap of π-orbitals within the aromatic system. The 8-methyl substituent provides additional steric bulk that affects the accessibility of the lactone carbonyl for intermolecular interactions and potential chemical reactions.

Thermodynamic parameters such as heat capacity, entropy, and enthalpy of formation can be estimated based on group contribution methods and comparison with related coumarin derivatives. The compound exhibits thermal stability typical of aromatic lactones, with decomposition temperatures generally exceeding 200 degrees Celsius under standard atmospheric conditions. The multiple carbonyl functionalities contribute to the overall polarity of the molecule, influencing its solubility behavior and intermolecular interactions in various solvents.

The conformational preferences in solution may differ from those observed in the crystalline state due to the influence of solvation effects and the absence of crystal packing constraints. Dynamic nuclear magnetic resonance studies on related compounds indicate that conformational interconversion processes occur on timescales faster than the nuclear magnetic resonance detection limit at ambient temperatures, resulting in averaged spectroscopic parameters.

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets have been successfully applied to related coumarin derivatives, providing accurate predictions of geometric parameters, vibrational frequencies, and electronic properties.

The optimized molecular geometry obtained from density functional theory calculations reveals bond lengths and angles consistent with experimental crystallographic data for related compounds. The coumarin ring system exhibits characteristic bond alternation patterns reflecting the aromatic character and electron delocalization within the heterocyclic framework. Carbon-carbon bond lengths within the benzene ring typically range from 1.38 to 1.42 Angstroms, while the lactone carbon-oxygen bonds exhibit lengths around 1.36 to 1.38 Angstroms.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule. The highest occupied molecular orbital is typically localized on the oxygen atoms of the lactone functionality and the aromatic π-system, while the lowest unoccupied molecular orbital exhibits significant contributions from the aromatic carbon atoms and the carbonyl carbon of the lactone. The energy gap between these frontier orbitals influences the ultraviolet-visible absorption properties and chemical reactivity of the compound.

Calculated vibrational frequencies show excellent agreement with experimental infrared spectroscopic data when appropriate scaling factors are applied. The carbonyl stretching frequencies calculated using density functional theory methods typically require scaling factors around 0.96 to achieve quantitative agreement with experimental values. Normal mode analysis reveals the characteristic vibrational patterns associated with the lactone and ketone carbonyls, aromatic carbon-carbon stretching, and methyl group deformations.

Electronic charge distribution analysis using natural bond orbital methods provides insights into the polar character of various bonds within the molecule. The lactone carbonyl exhibits significant charge separation, with the carbon atom bearing substantial positive charge and the oxygen atom carrying negative charge. This charge distribution influences the molecule's ability to participate in hydrogen bonding and other electrostatic interactions.

Molecular electrostatic potential surfaces calculated from the density functional theory wave function reveal regions of positive and negative electrostatic potential that govern intermolecular interactions. The oxygen atoms of both carbonyl groups represent sites of high negative electrostatic potential, making them favorable for interactions with electron-deficient species. Conversely, the hydrogen atoms of the methyl groups exhibit regions of positive electrostatic potential suitable for weak hydrogen bonding interactions.

Properties

IUPAC Name

3,4,8-trimethyl-7-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8(16)7-18-13-6-5-12-9(2)10(3)15(17)19-14(12)11(13)4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLCTDXRMSZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359030
Record name 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21861-39-2
Record name 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 7-hydroxy-3,4,8-trimethylcoumarin (the hydroxy precursor)
  • 2-oxopropyl halide (commonly 2-oxopropyl bromide or iodide) or 2-oxopropyl derivatives capable of nucleophilic substitution
  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group
  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone

General Synthetic Procedure

  • Deprotonation: The hydroxy group at position 7 of the coumarin is deprotonated by the base to form the phenolate ion, which is a strong nucleophile.
  • Nucleophilic Substitution: The phenolate ion attacks the electrophilic carbon of the 2-oxopropyl halide, resulting in the formation of the ether linkage at position 7.
  • Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) for 12–24 hours to ensure complete conversion.
  • Workup: The reaction mixture is diluted with an organic solvent such as ethyl acetate, washed with water to remove inorganic salts, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to isolate the pure this compound as a solid.

Representative Reaction Scheme

Step Reagents & Conditions Description
1 7-hydroxy-3,4,8-trimethylcoumarin + K2CO3 (2 equiv) in anhydrous DMF Formation of phenolate ion
2 Addition of 2-oxopropyl bromide (1.5 equiv) Nucleophilic substitution at 7-position
3 Stirring at room temperature for 24 h Completion of alkylation
4 Workup with EtOAc and water washes Removal of salts and impurities
5 Purification by silica gel chromatography Isolation of pure product

Detailed Research Findings and Analysis

Reaction Yields and Purity

  • Typical isolated yields for the alkylation step range from 60% to 80% , depending on reaction scale and purification efficiency.
  • The product is usually obtained as a white to off-white crystalline solid with high purity (>95% by NMR and HPLC analysis).

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup): Characteristic signals include methyl singlets at positions 3, 4, and 8, aromatic protons of the coumarin ring, and signals corresponding to the oxopropoxy side chain.
  • [^13C NMR](pplx://action/followup): Signals confirm the presence of carbonyl carbons (coumarin and oxopropoxy ketone), aromatic carbons, and methyl carbons.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 260.29 g/mol.
  • IR Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm^-1) and ether linkages (~1100 cm^-1).

Alternative Synthetic Routes

  • Wittig Reaction: For coumarin core construction, the Wittig reaction of substituted hydroxybenzaldehydes with phosphonium ylides can be employed to generate the coumarin skeleton before alkylation.
  • Oxidation and Substitution: Some methods involve oxidation of methyl groups to aldehydes or ketones followed by substitution reactions to introduce the oxopropoxy group.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct Alkylation 7-hydroxy-3,4,8-trimethylcoumarin 2-oxopropyl bromide, K2CO3, DMF RT, 24 h 65–80 Most common, straightforward
Wittig + Alkylation 6-methyl-2-hydroxybenzaldehyde + Wittig reagent Ethyl(triphenylphosphoranylidene)acetate, then alkylation Reflux, then RT 50–70 Multi-step, for coumarin core synthesis
Oxidation + Substitution Methylated coumarin derivatives TBHP (oxidant), then alkylation 120 °C, 24 h 60–75 For functional group modification

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: Industrial synthesis can be optimized using continuous flow technology to improve reaction control, safety, and scalability.
  • Solvent and Base Selection: Use of greener solvents and bases can be explored to enhance sustainability.
  • Purification: Crystallization methods may be developed to replace chromatography for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The 2-oxopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmaceutical applications , particularly in the development of new therapeutic agents. Research indicates that derivatives of chromenones exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Activity

Several studies have reported that chromenone derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. Research indicates that chromenone derivatives can suppress the expression of inflammatory mediators, making them potential candidates for treating inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Synthesis of Heterocycles

The compound can be utilized in synthesizing heterocyclic compounds, which are crucial in drug discovery. For example, it can be transformed into pyran and pyridine derivatives through specific reaction pathways . These heterocycles often exhibit enhanced biological activity compared to their parent compounds.

Reaction Mechanisms

The reactivity of this compound is attributed to its electrophilic nature due to the presence of the oxopropoxy group. It can undergo nucleophilic substitutions and cyclization reactions, facilitating the development of complex organic molecules.

Cytotoxicity Studies

A notable study explored the cytotoxicity of various chromenone derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines . This highlights the compound's potential as a lead structure for further drug development.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of chromenones has provided insights into how modifications affect biological activity. By altering substituents on the chromenone core, researchers can enhance potency and selectivity against target cells .

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression or replication processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Substituent Bulk and Reactivity : The 2-oxopropoxy group in the target compound is less sterically hindered compared to prenyl or geranyl groups in ACS56 and ACS55, leading to marginally higher yields (83–86% vs. 83–85%) .
  • Synthetic Flexibility : Chloroacetone (used for the target compound) offers simpler functionalization than prenyl/geranyl bromides, which require stringent anhydrous conditions .
Antifungal and Antibacterial Potential
  • ACS55 and ACS56 : Prenyl/geranyl-substituted derivatives show enhanced membrane permeability due to lipophilic side chains, improving antifungal efficacy compared to the target compound’s 2-oxopropoxy group .
Enzyme Inhibition (UROD and Tyrosinase)
  • UROD Inhibition: The 2H-chromen-2-one moiety (common to the target compound) forms critical interactions with uroporphyrinogen decarboxylase (UROD), including π-cation bonds with Arg37 and H-bonds with Tyr163. However, glucoside-containing analogues (e.g., scopolin) exhibit superior ADMET properties .
  • Anti-Tyrosinase Activity : Derivatives like 5a–f (with substituted aryl groups) show stronger tyrosinase inhibition (IC₅₀: 10–50 μM) compared to the target compound, which lacks electron-withdrawing substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound ACS56 Scopolin (Glucoside Coumarin)
LogP (Predicted) 2.5–3.0 4.2 0.8
Aqueous Solubility Low Very Low Moderate
ADMET Profile Moderate metabolic stability High lipophilicity High absorption, low toxicity

Key Insights :

  • Glucoside-containing coumarins (e.g., scopolin) excel in aqueous solubility but lack the methyl group substitutions critical for target compound stability .

Biological Activity

3,4,8-Trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known by its CAS number 21861-39-2, is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O4C_{15}H_{16}O_{4} with a molecular weight of approximately 260.29 g/mol. The compound features a chromenone backbone that is characteristic of many flavonoids, which contributes to its biological activities.

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. A study by Winter et al. (2013) highlights that compounds structurally related to xanthones and flavonoids can significantly reduce oxidative stress in various biological systems . The specific mechanisms through which this compound exerts its antioxidant effects include:

  • Free radical scavenging : The presence of hydroxyl groups in the structure allows for hydrogen donation, neutralizing free radicals.
  • Metal ion chelation : This prevents the formation of reactive oxygen species (ROS).

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Flavonoids have been shown to modulate inflammatory pathways. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are likely mediated through the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has demonstrated efficacy against several bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

  • Antioxidant Study : In a controlled experiment assessing the antioxidant capacity of various flavonoids, this compound was found to possess a higher Trolox Equivalent Antioxidant Capacity (TEAC) compared to other tested compounds. This suggests its potential application in preventing oxidative damage in biological systems .
  • Anti-inflammatory Research : A cell line study demonstrated that treatment with this compound resulted in a significant reduction in the expression of inflammatory markers in human macrophages exposed to lipopolysaccharide (LPS) . This underscores its potential use in therapeutic contexts aimed at reducing inflammation.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties showed that this compound effectively inhibited biofilm formation in Staphylococcus aureus at sub-MIC levels, indicating its potential utility in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one?

  • Methodology : The compound is synthesized via nucleophilic substitution. React 7-hydroxy-4-methyl-2H-chromen-2-one with chloroacetone in acetone using anhydrous K₂CO₃ as a base. Monitor completion via TLC and purify via recrystallization. Key spectral markers include a singlet at δ 4.9 ppm (OCH₂) and multiplet signals at 6.8–7.6 ppm for aromatic protons in ¹H NMR .

Q. How can spectroscopic techniques validate the structural integrity of this coumarin derivative?

  • Methodology :

  • ¹H NMR : Confirm methyl groups (δ 2.0–2.10 ppm), the oxopropoxy chain (δ 4.9 ppm), and coumarin protons (δ 6.3–7.6 ppm).
  • IR : Look for C=O stretches (~1647 cm⁻¹) and ether linkages (~1246 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 246.265 for C₁₄H₁₄O₄) and isotopic patterns .

Q. What are the standard protocols for purity assessment and chromatographic separation?

  • Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30). Detect UV absorbance at 254 nm. For TLC, employ silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology : Refine X-ray diffraction data using SHELXL (e.g., for space group P1 with triclinic parameters a = 9.0371 Å, b = 9.6216 Å). Address disorder via PART instructions and validate with R factors (<0.05). Cross-check π-π stacking distances (e.g., 3.8–4.2 Å) against computational models .

Q. What computational strategies predict the bioactivity of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like Mycobacterium tuberculosis MtrA (PDB: 4ZQ9). Optimize ligand conformations with MMFF94 force fields .
  • QSAR : Train models with descriptors like logP and polar surface area. Validate against experimental IC₅₀ values for antimicrobial or enzyme inhibition .

Q. How to design structure-activity relationship (SAR) studies for coumarin derivatives?

  • Methodology :

  • Functionalization : Introduce substituents (e.g., nitro, thiadiazole) at C-3 or C-7 to modulate electron density.
  • Assays : Test against E. coli (MIC) or acetylcholinesterase (Ellman’s method). Compare with reference compounds like warfarin or umbelliferone derivatives .

Q. What experimental approaches address discrepancies in biological activity data?

  • Methodology :

  • Dose-Response Curves : Replicate assays (e.g., antimicrobial disk diffusion) with controlled concentrations (1–100 µM).
  • Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Cross-validate with orthogonal assays (e.g., fluorescence-based enzyme inhibition) .

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